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Compound of Interest

Compound Name: 3-Isopropylpiperidine

Cat. No.: B187548 Get Quote

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-
Isopropylpiperidine
3-Isopropylpiperidine, a substituted heterocyclic amine, represents a core structural motif in

medicinal chemistry and organic synthesis. As a chiral secondary amine, its stereochemistry

and physicochemical properties are pivotal in determining its interaction with biological targets

and its utility as a synthetic building block. The piperidine ring is a privileged scaffold, appearing

in numerous approved pharmaceuticals due to its favorable metabolic stability and ability to

present substituents in a well-defined three-dimensional orientation. The 3-isopropyl substituent

introduces chirality and lipophilicity, which can significantly influence a molecule's binding

affinity, selectivity, and pharmacokinetic profile.

This guide provides a comprehensive analysis of the core physical properties of 3-
Isopropylpiperidine. Moving beyond a simple recitation of data, we delve into the causal

relationships between its structure and observable properties. We further provide standardized,

field-proven methodologies for the experimental determination of these properties, ensuring

that researchers can validate and expand upon this foundational knowledge.
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A precise understanding of a compound's physical properties is the bedrock of its application in

research and development. These parameters govern everything from reaction kinetics and

purification strategies to formulation and bioavailability. The following table summarizes the key

physical and chemical identifiers for 3-Isopropylpiperidine. Where precise experimental data

is not publicly available, values are estimated based on established chemical principles and

data from analogous structures, such as the parent piperidine molecule.
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Property Value / Description Source / Rationale

IUPAC Name 3-(propan-2-yl)piperidine [1]

Synonyms 3-Isopropylpiperidine [1]

CAS Number 13603-18-4 [1]

Molecular Formula C₈H₁₇N [1]

Molecular Weight 127.23 g/mol [1]

Boiling Point Est. 175-180 °C

Rationale: Higher than

piperidine (106 °C) due to

increased molecular weight

and van der Waals forces.[2]

Density Est. ~0.85 g/mL

Rationale: Similar to piperidine

(~0.86 g/mL), with a slight

decrease expected due to the

less dense alkyl substituent.[2]

pKa (conjugate acid) Est. ~11.0

Rationale: Similar to piperidine

(pKa ~11.1), as the inductive

effect of the 3-alkyl group has

a minimal impact on the

nitrogen's basicity.[2]

Solubility

Soluble in water and common

organic solvents (e.g., ethanol,

chloroform, ether).

Rationale: The polar N-H

group allows for hydrogen

bonding with water, while the

C8 hydrocarbon structure

ensures solubility in organic

solvents.[2]

XLogP3-AA 1.9 [1]

Spectroscopic Profile: The Signature of a Molecule
Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for unambiguous

identification and structural confirmation. The following sections detail the experimental and
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predicted spectral data for 3-Isopropylpiperidine.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides

information on the molecular weight and fragmentation pattern of a compound. The

experimental spectrum for 3-Isopropylpiperidine confirms its molecular weight.

Molecular Ion (M⁺•): A peak is observed at m/z = 127, corresponding to the molecular weight

of the compound (C₈H₁₇N).[1]

Key Fragmentation: The most significant fragmentation pathway for alkylpiperidines is the

alpha-cleavage, involving the loss of an alkyl group adjacent to the nitrogen. For 3-
Isopropylpiperidine, the loss of the isopropyl group (•CH(CH₃)₂) would lead to a prominent

fragment. Another likely fragmentation is the loss of an ethyl group via ring cleavage.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary

amine, 3-Isopropylpiperidine exhibits characteristic absorption bands.
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Wavenumber (cm⁻¹) Vibration Type Description

~3300 (broad) N-H Stretch

A single, moderately broad

peak characteristic of a

secondary amine. Broadening

is due to hydrogen bonding.[3]

2960-2850 C-H Stretch (sp³)

Strong, sharp absorptions

corresponding to the C-H

bonds of the piperidine ring

and the isopropyl group.

~1465 C-H Bend

Scissoring and bending

vibrations of the CH₂ and CH₃

groups.

~1100 C-N Stretch

A medium intensity peak

corresponding to the stretching

of the carbon-nitrogen bond.

The vapor-phase IR spectrum available on public databases confirms these characteristic

absorptions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of a molecule. While experimental spectra for 3-Isopropylpiperidine are not readily

available in public databases, a highly accurate prediction can be made based on established

chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The structure of 3-Isopropylpiperidine is asymmetric, meaning all protons on the piperidine

ring are chemically distinct. This leads to a complex spectrum with significant signal overlap,

particularly in the 1.0-2.0 ppm region.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.1 - 2.5 Multiplet 3H
H2 (axial & eq),

H6 (eq)

Protons alpha to

the nitrogen are

deshielded and

appear

downfield.

~2.4 Multiplet 1H H6 (axial)

The axial proton

at C6 is typically

more shielded

than its

equatorial

counterpart.

~1.9 - 1.5 Multiplet ~5H
H3, H4, H5,

CH(isopropyl)

Complex region

with overlapping

signals from ring

protons and the

isopropyl

methine.

~1.1 Multiplet 1H NH

The N-H proton

signal is often

broad and its

position is

concentration-

dependent.
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~0.90 Doublet 6H CH₃ (isopropyl)

The two methyl

groups of the

isopropyl

substituent are

diastereotopic

and may appear

as two distinct

doublets, but are

often seen as a

single doublet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Broadband decoupled ¹³C NMR shows a single peak for each unique carbon atom.[3]

Chemical Shift (δ, ppm) Assignment Rationale

~54.5 C2 Carbon alpha to nitrogen.

~47.0 C6 Carbon alpha to nitrogen.

~43.0 C3
Carbon bearing the isopropyl

group.

~34.0 C4 Ring carbon.

~32.5 CH (isopropyl)
Methine carbon of the

isopropyl group.

~25.0 C5 Ring carbon.

~20.0 CH₃ (isopropyl)

The two methyl carbons are

diastereotopic and may show

slightly different chemical

shifts.

Experimental Methodologies: A Guide to Practice
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The trustworthiness of physical property data hinges on robust and reproducible experimental

protocols.[1] This section provides self-validating, step-by-step methodologies for determining

the key physical properties of 3-Isopropylpiperidine.

Determination of Boiling Point (Microscale Method)
This method is ideal for small sample quantities and is based on the principle that a liquid's

boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric

pressure.[4][5][6]

Protocol:

Preparation: Place approximately 0.5 mL of 3-Isopropylpiperidine into a small test tube

(e.g., a Durham tube).

Capillary Inversion: Take a capillary tube sealed at one end and place it into the test tube

with the open end down.

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is

level with the thermometer bulb.

Heating: Suspend the assembly in a Thiele tube or an oil bath. Heat the apparatus gently

and evenly.

Observation: As the liquid heats, trapped air will exit the capillary tube. Upon reaching the

boiling point, a steady and rapid stream of bubbles will emerge from the capillary tip.

Measurement: Remove the heat source. The boiling point is the temperature recorded the

instant the bubble stream stops and the liquid is drawn back into the capillary tube.

Validation: Repeat the measurement twice. The values should agree within 1-2 °C. Record

the atmospheric pressure, as boiling points are pressure-dependent.
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Preparation Measurement
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Insert inverted
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rapid bubbles emerge Remove heat and cool Record temperature when

liquid enters capillary
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Workflow for Microscale Boiling Point Determination.

Determination of Density
The density of a liquid can be accurately determined using a digital density meter, which

measures the oscillation frequency of a U-tube filled with the sample. The ASTM D4052 and

D7777 standards provide a robust framework for this measurement.[7][8][9]

Protocol:

Calibration: Calibrate the digital density meter according to the manufacturer's instructions

using dry air and deionized water at a known temperature (e.g., 20 °C).

Temperature Equilibration: Ensure the instrument's measuring cell is at the desired, stable

temperature (e.g., 20 °C).

Sample Introduction: Introduce the 3-Isopropylpiperidine sample into the measuring cell

using a syringe, ensuring no air bubbles are present. The instrument will automatically fill the

U-tube.

Measurement: The instrument measures the oscillation period of the U-tube containing the

sample. This period is directly related to the sample's density.

Data Recording: The instrument's software calculates and displays the density, typically in

g/cm³ or kg/m ³.

Cleaning and Validation: Clean the cell thoroughly with appropriate solvents (e.g., ethanol

followed by acetone) and dry with a stream of air. Perform triplicate measurements on a

fresh sample to ensure reproducibility.
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Workflow for Density Determination via Digital Meter.

Determination of pKa by Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination. It involves monitoring the pH

of a solution of the base as a strong acid is incrementally added. The pKa is the pH at which

the amine is 50% protonated.[1][10][11]

Protocol:

System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH

4.00, 7.00, and 10.00).[10]
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Solution Preparation: Accurately prepare a dilute aqueous solution of 3-Isopropylpiperidine
(e.g., 0.01 M) in a jacketed beaker to maintain a constant temperature.

Titration Setup: Place the calibrated pH electrode and a magnetic stir bar into the solution.

Use a burette to add a standardized strong acid titrant (e.g., 0.1 M HCl).

Titration: Begin stirring and record the initial pH. Add small, precise increments of the HCl

titrant, recording the pH after each addition once the reading has stabilized.

Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-

axis).

pKa Determination: The pKa is determined from the titration curve. It is the pH value at the

half-equivalence point (the point where half the volume of titrant required to reach the

equivalence point has been added). The equivalence point is identified as the point of

maximum slope on the curve, which can be found using the first derivative (ΔpH/ΔV).

Validation: Perform the titration in triplicate to ensure the pKa values are consistent.
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Workflow for pKa Determination by Potentiometric Titration.

Conclusion
3-Isopropylpiperidine is a valuable chemical entity whose utility is fundamentally linked to its

physical properties. This guide has provided a detailed overview of these properties, combining
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experimental data with scientifically grounded predictions to create a holistic profile. The

basicity, defined by its pKa, dictates its behavior in physiological systems and as a catalyst. Its

solubility and lipophilicity (XLogP) are critical predictors of its pharmacokinetic behavior. Finally,

its unique spectroscopic fingerprint allows for its unambiguous identification and quality control.

The provided experimental protocols offer a clear path for researchers to verify these properties

in their own laboratories, ensuring a foundation of trust and accuracy in their scientific

endeavors.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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